molecular formula C17H17F4N3O B2688158 5-Fluoro-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380078-58-8

5-Fluoro-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine

Cat. No. B2688158
CAS RN: 2380078-58-8
M. Wt: 355.337
InChI Key: ONEFXVNGNLDZDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of fluorine and trifluoromethyl groups. Researchers have developed methods to access it through boronic ester functionalization and radical protodeboronation . Further studies are needed to optimize and streamline its synthesis.


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine consists of a piperidine ring, a trifluoromethylphenyl group, and a pyrimidine moiety. The fluorine substitution enhances its pharmacological properties, while the piperidine scaffold suggests potential bioactivity.


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have explored its reactivity in the context of medicinal chemistry, aiming to develop novel derivatives with improved properties.


Physical And Chemical Properties Analysis

  • Melting Point : Experimental data on the melting point is available .
  • Spectral Data : NMR spectra (1H, 13C, and 19F) provide insights into its chemical environment and connectivity .

properties

IUPAC Name

5-fluoro-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4N3O/c18-13-9-22-16(23-10-13)25-14-5-7-24(8-6-14)11-12-3-1-2-4-15(12)17(19,20)21/h1-4,9-10,14H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEFXVNGNLDZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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